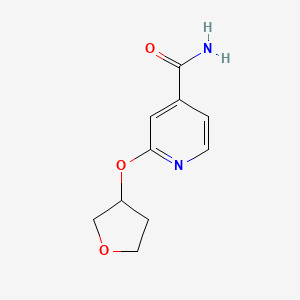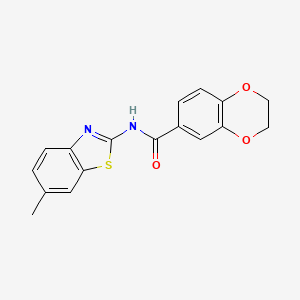
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinazoline and Benzoxazole Derivatives
Research explores the synthesis of quinazoline and 1,3-benzoxazole derivatives through the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol. This process leads to a mixture of compounds including 1,2,3,4-tetrahydroquinazoline-2-one, showcasing the versatility of quinazoline derivatives in chemical synthesis and the potential for creating diverse molecular structures with potential applications in pharmaceuticals and agrochemicals (Villalgordo, Vincent, & Heimgartner, 1990).
Novel Derivatives Synthesis
Another study focuses on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, highlighting the creation of new chemical entities. These processes indicate the potential for developing novel compounds with applications in drug discovery and development (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Enhancing Cyclization Processes
A synthesis approach for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization is documented, with a focus on the enhancing effect of boron trifluoride diethyl etherate on the cyclization process. This study provides insights into advanced synthetic methods for constructing complex molecular architectures, potentially useful in the synthesis of natural products and medicinal compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Computational Elucidation of Synthesis Mechanisms
The research also delves into the computational elucidation of the mechanism behind the synthesis of 1,8-naphthyridine and isoxazole derivatives. This study underscores the importance of computational chemistry in understanding and predicting the outcomes of chemical reactions, thereby aiding in the design of more efficient and selective synthetic routes (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Alkylation Studies
Investigations into the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines reveal methodologies for modifying quinazoline derivatives, which could have implications in the development of new materials or biologically active molecules (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester with anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892260-82-1 |
Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.46 |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-9-25-21(27)18-8-7-16(13-19(18)24-22(25)28)20(26)23-17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
OJEFFPQMYQKYDY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)
![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)
![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)




![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)
